molecular formula C15H15N5O2 B2999466 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide CAS No. 1396767-73-9

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2999466
CAS No.: 1396767-73-9
M. Wt: 297.318
InChI Key: CAQMGHXIXDRYCL-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that features a pyrrole, pyridazine, and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The pyridazine and pyrrole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is unique due to its combination of pyrrole, pyridazine, and furan rings, which confer distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-15(12-4-3-11-22-12)17-8-7-16-13-5-6-14(19-18-13)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQMGHXIXDRYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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